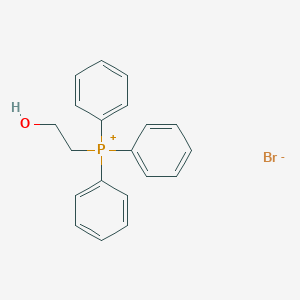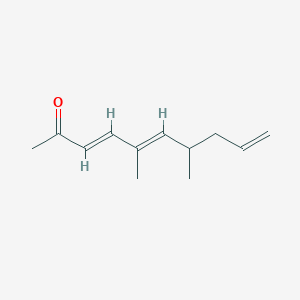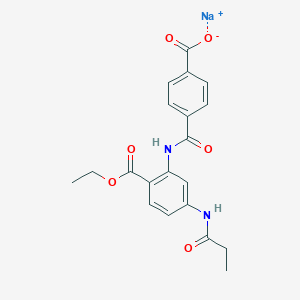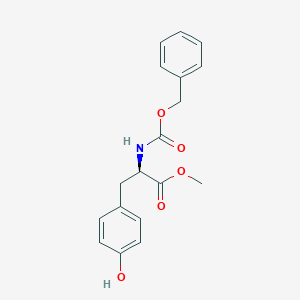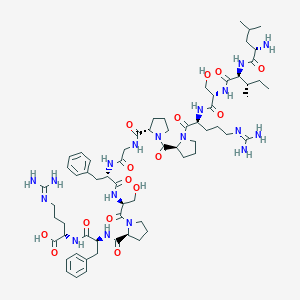
Bradykinin, leu-ile-ser-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bradykinin, leu-ile-ser-, is a peptide molecule that is involved in various physiological and pathological processes in the human body. It is a potent vasodilator and has been implicated in the regulation of blood pressure, inflammation, pain, and tissue repair. The synthesis of bradykinin, leu-ile-ser-, and its derivatives has been an area of active research in the field of biochemistry and pharmacology.
Wirkmechanismus
Bradykinin, leu-ile-ser-, exerts its biological effects by binding to and activating bradykinin receptors, which are G protein-coupled receptors (GPCRs) located on the surface of various cells in the body. The activation of bradykinin receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase A (PKA) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the biological effects of bradykinin, leu-ile-ser-, such as vasodilation, inflammation, and pain.
Biochemische Und Physiologische Effekte
Bradykinin, leu-ile-ser-, has a wide range of biochemical and physiological effects on the body. It is a potent vasodilator, meaning it relaxes the smooth muscle cells in blood vessels, leading to an increase in blood flow and a decrease in blood pressure. It also increases the permeability of blood vessels, allowing immune cells and other molecules to enter tissues and promote inflammation. In addition, bradykinin, leu-ile-ser-, has been shown to stimulate the release of pain mediators from nerve endings, leading to the sensation of pain.
Vorteile Und Einschränkungen Für Laborexperimente
Bradykinin, leu-ile-ser-, has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized peptide with a known mechanism of action, making it a useful tool for studying the function and regulation of bradykinin receptors. Another advantage is that it can be easily synthesized using SPPS, allowing for the production of large quantities of the peptide for research purposes. However, one limitation is that the biological effects of bradykinin, leu-ile-ser-, can be complex and difficult to interpret, making it challenging to design experiments that accurately reflect its physiological effects.
Zukünftige Richtungen
There are several future directions for research on bradykinin, leu-ile-ser-. One direction is to study the role of bradykinin receptors in various diseases, such as hypertension, inflammation, and cancer, with the goal of developing new therapies that target these receptors. Another direction is to investigate the signaling pathways downstream of bradykinin receptors, with the goal of identifying new targets for drug development. Finally, there is a need for more studies on the physiological effects of bradykinin, leu-ile-ser-, in various tissues and organs, as well as in different disease states, to better understand its role in health and disease.
Conclusion
Bradykinin, leu-ile-ser-, is a peptide molecule that plays a critical role in various physiological and pathological processes in the human body. Its synthesis and biological effects have been extensively studied, and it has been used as a tool in scientific research to study the function and regulation of bradykinin receptors. Future research on this peptide will likely focus on its role in various diseases and the development of new therapies that target its receptors and downstream signaling pathways.
Synthesemethoden
Bradykinin, leu-ile-ser-, is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Wissenschaftliche Forschungsanwendungen
Bradykinin, leu-ile-ser-, has been extensively studied for its role in various physiological and pathological processes. It has been implicated in the regulation of blood pressure, inflammation, pain, and tissue repair. The peptide has also been used as a tool in scientific research to study the function and regulation of bradykinin receptors, as well as to develop new therapies for diseases such as hypertension, inflammation, and cancer.
Eigenschaften
CAS-Nummer |
117525-89-0 |
|---|---|
Produktname |
Bradykinin, leu-ile-ser- |
Molekularformel |
C65H100N18O15 |
Molekulargewicht |
1373.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1 |
InChI-Schlüssel |
ZJDPLLSGJXQZSR-HMPWLZDGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
Sequenz |
LISRPPGFSPFR |
Synonyme |
adykinin, Leu-Ile-Ser- bradykinin, leucyl-isoleucyl-serine- Leu-Ile-Ser-bradykinin Leu-T-kinin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



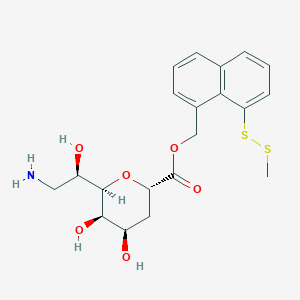
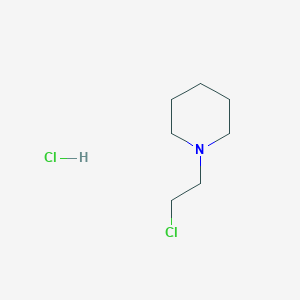
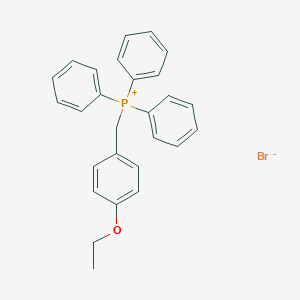
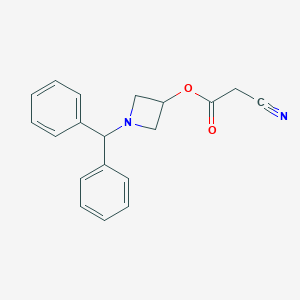
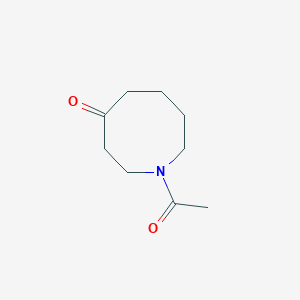
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
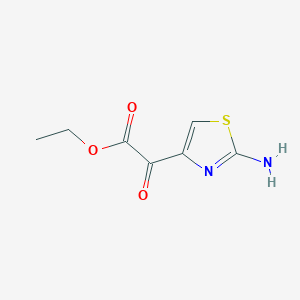

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
